molecular formula C14H15N3O2S B10866464 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide

2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide

Cat. No.: B10866464
M. Wt: 289.35 g/mol
InChI Key: ODYNSZFZACLFPT-UHFFFAOYSA-N
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Description

2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with hydroxy and methyl groups, a sulfanyl linkage, and an acetamide moiety attached to a methylphenyl group. This compound is of interest in various fields due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of Hydroxy and Methyl Groups: The hydroxy and methyl groups are introduced via selective substitution reactions. For instance, methylation can be achieved using methyl iodide in the presence of a base.

    Sulfanyl Linkage Formation: The sulfanyl linkage is formed by reacting the pyrimidine derivative with a thiol compound under basic conditions.

    Acetamide Formation: The final step involves the acylation of the sulfanyl-pyrimidine intermediate with 4-methylphenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The aromatic ring and the pyrimidine ring can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies. Its structural features suggest it could interact with biological macromolecules in specific ways.

Medicine

In medicine, the compound could be investigated for its pharmacological properties. For example, its potential anti-inflammatory or antimicrobial activities could be explored through in vitro and in vivo studies.

Industry

In industrial applications, this compound might be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound could inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It might act as an agonist or antagonist at specific receptors, modulating signal transduction pathways.

    Pathway Modulation: The compound could influence various biochemical pathways by interacting with key proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-hydroxy-6-methylpyrimidine: Shares the pyrimidine core but lacks the sulfanyl and acetamide groups.

    N-(4-Methylphenyl)acetamide: Contains the acetamide moiety but lacks the pyrimidine ring and sulfanyl linkage.

Uniqueness

What sets 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide apart is its combination of functional groups, which confer unique chemical reactivity and potential biological activity. The presence of both the pyrimidine ring and the acetamide moiety allows for diverse interactions with biological targets, making it a compound of significant interest for further research.

Properties

Molecular Formula

C14H15N3O2S

Molecular Weight

289.35 g/mol

IUPAC Name

2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C14H15N3O2S/c1-9-3-5-11(6-4-9)16-13(19)8-20-14-15-10(2)7-12(18)17-14/h3-7H,8H2,1-2H3,(H,16,19)(H,15,17,18)

InChI Key

ODYNSZFZACLFPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)C

Origin of Product

United States

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